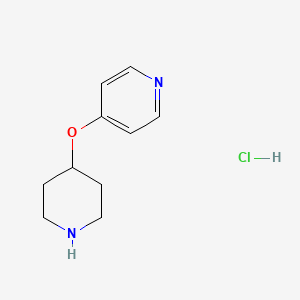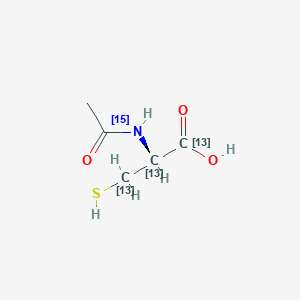![molecular formula C31H38O15 B13842455 1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)
1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(benzyloxy)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with two benzyloxy groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Bis(benzyloxy)cyclohexane can be synthesized through the reaction of cyclohexane-1,4-diol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 1,4-Bis(benzyloxy)cyclohexane are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Bis(benzyloxy)cyclohexane undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form cyclohexane derivatives with hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Cyclohexane-1,4-diol.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(benzyloxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(benzyloxy)cyclohexane involves its interaction with various molecular targets, depending on the specific application. For example, in oxidation reactions, the benzyloxy groups are susceptible to attack by oxidizing agents, leading to the formation of corresponding oxidized products. In biological systems, the compound may interact with enzymes or receptors, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
1,4-Dibenzyloxybenzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
1,4-Dibenzyloxybutane: Similar structure but with a butane chain instead of a cyclohexane ring.
Uniqueness: 1,4-Bis(benzyloxy)cyclohexane is unique due to its cyclohexane core, which imparts different chemical and physical properties compared to its aromatic or aliphatic counterparts. This uniqueness makes it valuable in specific synthetic and industrial applications where the rigidity and conformational flexibility of the cyclohexane ring are advantageous.
Propiedades
Fórmula molecular |
C31H38O15 |
|---|---|
Peso molecular |
650.6 g/mol |
Nombre IUPAC |
methyl (3R,6S)-3,4,5-triacetyloxy-6-[[6-methoxy-5-[(E)-6-methoxy-3-methyl-6-oxohex-2-enyl]-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C31H38O15/c1-14(10-12-21(35)38-6)9-11-19-23(39-7)15(2)20-13-41-29(36)22(20)24(19)45-31-28(44-18(5)34)26(43-17(4)33)25(42-16(3)32)27(46-31)30(37)40-8/h9,25-28,31H,10-13H2,1-8H3/b14-9+/t25-,26?,27?,28?,31-/m1/s1 |
Clave InChI |
CASHVQZBXMURJN-RIBSFQBVSA-N |
SMILES isomérico |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O[C@H]3C(C([C@H](C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


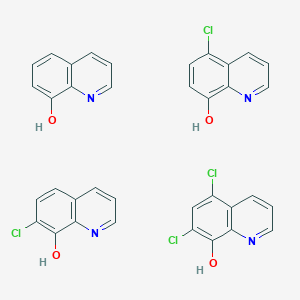
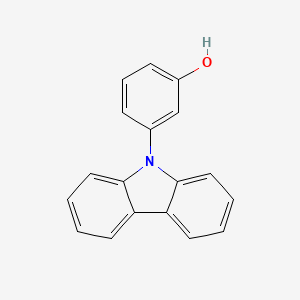
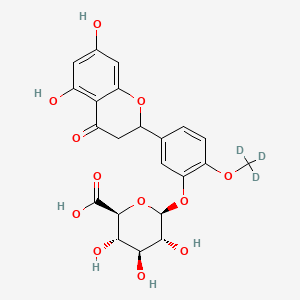
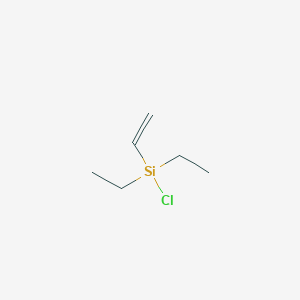

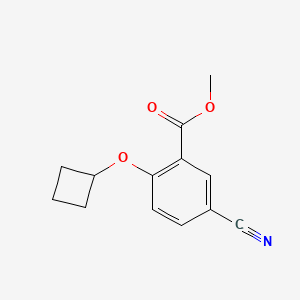

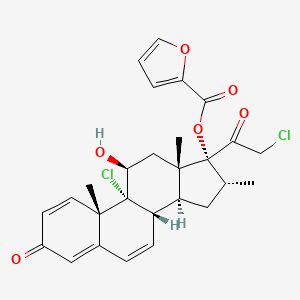

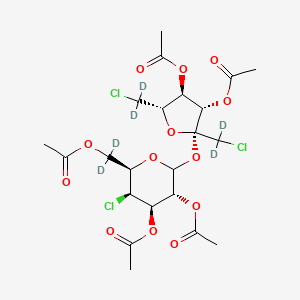
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)

